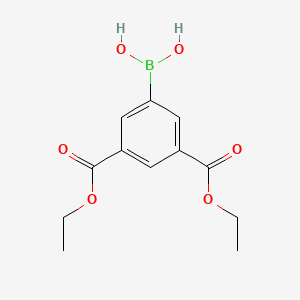

(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

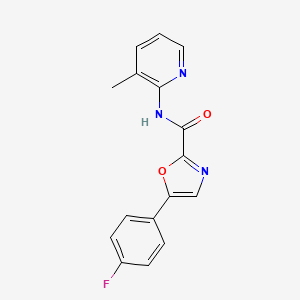

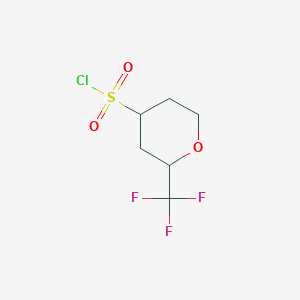

“(3,5-Bis(ethoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BO6 . It is a solid substance that is white to almost white in color . The compound has a molecular weight of 266.06 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7,16-17H,3-4H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the available resources, boronic acids are known to be involved in various types of chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is soluble in methanol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Catalyst in Amide Condensation

3,5-Bis(perfluorodecyl)phenylboronic acid, a derivative of phenylboronic acid, demonstrates utility as a "green" catalyst for direct amide condensation reactions, exploiting its strong electron-withdrawing effect and immobility in the fluorous recyclable phase (Ishihara, Kondo, & Yamamoto, 2001).

Protective Group for Diols

2,6-Bis(trifluoromethyl)phenyl boronic acid, another related compound, serves as a recoverable and reusable protective agent for diols, forming water- and air-stable cyclic boronic esters, which can be deprotected under mild conditions. This methodology has been applied in the synthesis of a natural product with anti-angiogenic activities (Shimada et al., 2018).

Catalyst for Dehydrative Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid, another variant, acts as an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in accelerating amidation by preventing amine coordination to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Interaction with Salicyl Derivatives

Boric acid, which can form complexes with salicyl derivatives, is researched for its complexation properties. Specifically, 3,5-bis(hydroxymethyl)-4-hydroxybenzoate, a derivative, showed strong adsorbability for boron, indicating potential in boron-removal applications (Miyazaki et al., 2008).

Boronic Acids in Electrolyte Solvents

Phenylboronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, are studied as redox shuttles and film-forming additives in electrolyte solvents. Theoretical studies indicate these compounds' potential as electrolyte additives due to their lower LUMO energy levels compared to common carbonate electrolytes (Ramaite & Ree, 2017).

Frustrated Lewis Pairs

Tris{bis(trifluoromethyl)phenyl}borane, including the 3,5-substituted isomer, has been studied for its role in frustrated Lewis pairs, particularly its ability to heterolytically cleave H2. This demonstrates its potential in catalysis and hydrogen storage applications (Blagg et al., 2016).

Synthesis of Salicylic Acid Derivatives

A method involving 3,5-bis(trifluoromethyl)-salicylic acid, a close derivative, was developed for synthesizing biologically important intermediates, indicating its utility in complex organic syntheses (Sui & Macielag, 1997).

Zirconium-Catalyzed Synthesis

3,5-Bis(trifluoromethyl)phenyl boronic acid plays a role in the Zirconium-catalyzed Nagata reaction, demonstrating its utility in synthesizing complex organic molecules like aryldioxaborins under mild conditions (Zheng & Hall, 2010).

Safety and Hazards

This compound is classified as a warning hazard under the GHS07 classification . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Properties

IUPAC Name |

[3,5-bis(ethoxycarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO6/c1-3-18-11(14)8-5-9(12(15)19-4-2)7-10(6-8)13(16)17/h5-7,16-17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBGYFGJSMAOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OCC)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932378-94-4 |

Source

|

| Record name | [3,5-Bis(ethoxycarbonyl)phenyl]boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)

![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2834890.png)

![3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B2834896.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)